molecular formula C20H24N2O5S2 B2656598 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 1209539-76-3

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B2656598
CAS No.: 1209539-76-3
M. Wt: 436.54
InChI Key: ZMPQYUMLGBTDID-UHFFFAOYSA-N
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Description

This product is 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide (CAS 1209539-76-3), a chemical compound with the molecular formula C20H24N2O5S2 and a molecular weight of 436.54 . It is provided with a purity of 95% or higher, making it suitable for advanced research applications. The compound is built around a tetrahydroquinoline core, which is a privileged scaffold in medicinal chemistry and is frequently found in a variety of pharmacologically active compounds . The structure incorporates two sulfonyl groups, which can be critical for molecular recognition and binding to biological targets. While the specific biological profile of this exact molecule is not fully detailed in the literature, compounds based on the tetrahydroquinoline structure have been investigated as inhibitors of key signaling pathways, such as the Hedgehog (Hh) signal cascade, which is a target of interest in oncology . Similarly, related sulfonamide derivatives are being studied for their potential as inhibitors of enzymes like carbonic anhydrase . Therefore, this molecule serves as a valuable chemical intermediate or a reference standard for researchers exploring new therapeutic agents in areas such as cancer and other diseases. It is intended for use in laboratory research and development settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-2-29(26,27)22-13-6-7-16-15-17(10-11-19(16)22)21-20(23)12-14-28(24,25)18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPQYUMLGBTDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The tetrahydroquinoline moiety may interact with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Tetrahydroquinoline Derivatives

Compound Name Core Structure Substituents Key Modifications Reported Activity
Target Compound Tetrahydroquinoline - N-linked propanamide with benzenesulfonyl
- 1-ethanesulfonyl
Dual sulfonyl groups Hypothesized MOR modulation (based on THQ core analogs)
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-THQ-6-yl]benzenesulfonamide () Tetrahydroquinoline - 3-chloro-4-fluoro benzenesulfonyl
- 1-propylsulfonyl
Halogenated aryl group; longer alkyl sulfonyl Likely enhanced hydrophobic binding; propylsulfonyl may reduce metabolic clearance compared to ethyl
(S)-2-Amino-N-((R)-6-benzyl-1-(cyclobutanecarbonyl)-THQ (4g, ) Tetrahydroquinoline - Cyclobutanecarbonyl
- 6-benzyl
Bulky acyl group; benzyl substitution Demonstrated MOR agonism with mixed efficacy; cyclobutanecarbonyl improves receptor selectivity
(E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides () Quinoline - Styryl substituent
- Chloro and hydroxy groups
Extended conjugation (styryl) enhances π-π interactions; chloro/hydroxy groups affect solubility Unspecified receptor activity; structural focus on sulfonamide linkage

Key Observations:

Sulfonyl Group Variations: The target compound’s ethanesulfonyl group (C2) may offer a balance between metabolic stability and solubility compared to propylsulfonyl (C3, ) or cyclobutanecarbonyl (). Benzenesulfonyl vs. halogenated benzenesulfonyl (): The absence of halogens in the target compound might reduce steric hindrance and improve binding kinetics at flat receptor pockets.

THQ Core Modifications :

  • The 6-position substitution (propanamide in the target compound vs. benzyl in 4g) influences receptor affinity. Propanamide’s flexibility may allow for better adaptation to MOR’s extracellular loops .

Pharmacological Implications :

  • MOR agonists like DAMGO and fentanyl () show that small structural changes (e.g., acyl vs. sulfonyl groups) dramatically affect intrinsic activity. The target compound’s dual sulfonyl groups could stabilize active receptor conformations, similar to full agonists like DAMGO .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, target identification, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonyl moiety and a tetrahydroquinoline derivative. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, with a molecular weight of approximately 366.44 g/mol. The presence of the sulfonamide group is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of derivatives related to this compound. Specifically, N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have shown activity against both gram-positive and gram-negative bacteria. The mechanism of action appears to be non-surfactant based, as indicated by carboxyfluorescein leakage assays that demonstrated no significant membrane disruption effects compared to control samples .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameGram-positive ActivityGram-negative ActivityTarget Enzymes
BSTHQ Derivative 1YesYesMurD
BSTHQ Derivative 2YesNoNot identified
BSTHQ Derivative 3NoYesNot identified

Molecular modeling studies have been employed to identify potential biological targets for these compounds. The MurD enzyme , involved in bacterial cell wall synthesis, has been highlighted as a significant target. Inhibition studies suggest that the compound may interfere with the enzymatic activity crucial for bacterial proliferation .

Case Studies

A notable study investigated the effects of various BSTHQ derivatives on bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings indicated that certain derivatives exhibited selective inhibition of MurD, leading to impaired bacterial growth. This suggests that modifications in the sulfonamide group can enhance potency against specific pathogens .

Cytotoxicity and Safety Profile

Preliminary assessments of cytotoxicity indicate that while the compound exhibits potent antimicrobial properties, it maintains a relatively low cytotoxic profile against mammalian cells. This characteristic is vital for therapeutic applications, as it suggests a favorable safety margin for further development.

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